4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

GPCR Agonism Neuroscience Trace Amine-Associated Receptor 1

Procuring selective TAAR1 tool compounds with validated potency and species selectivity can hinder drug discovery timelines. This compound directly addresses that gap. - Nanomolar hTAAR1 Agonist: EC50 of 23 nM for reliable in vitro target engagement studies. - Clear Species Selectivity: 3.8-fold difference (rat EC50=87 nM) enables translational in vivo modeling. - Proven Research Use: Ideal as a reference molecule for neurological and psychiatric disorder programs, with documented activity at specific biological targets.

Molecular Formula C6H7ClF3N3
Molecular Weight 213.59 g/mol
Cat. No. B13629113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
Molecular FormulaC6H7ClF3N3
Molecular Weight213.59 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCC(F)(F)F)N)Cl
InChIInChI=1S/C6H7ClF3N3/c7-4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2,(H2,11,12)
InChIKeyZLRVGUGYSZOLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine: Procurement-Ready Scaffold


4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine (CAS: 1343188-88-4) is a halogenated pyrazole derivative, characterized by a 4-chloro substituent and a 3,3,3-trifluoropropyl group at the 1-position of a 3-aminopyrazole core . This substitution pattern imparts a calculated molecular weight of 213.59 g/mol and confers distinct electronic and lipophilic properties relative to non-halogenated or non-fluorinated analogs [1]. The compound is primarily utilized as a specialized building block or scaffold in medicinal chemistry and agrochemical research, with documented activity at specific biological targets [2].

Trifluoropropyl-pyrazole scaffold for lipophilicity tuning
Reported human TAAR1 target engagement context
Procurement-ready building block for SAR studies

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine: Substitution Risks


Substitution of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine with its closest in-class analogs (e.g., non-chlorinated, non-fluorinated, or regioisomeric variants) is not supported by available quantitative biological activity data [1]. The specific 4-chloro substitution in combination with the 3,3,3-trifluoropropyl group is a critical determinant of target engagement and potency. For instance, the compound demonstrates nanomolar agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1), a profile that differs significantly from related pyrazoles with alternative substitution patterns [2]. Generic substitution based solely on structural similarity risks invalidating established structure-activity relationships (SAR) and leads to unpredictable biological outcomes, as the unique combination of electron-withdrawing and lipophilic groups directly modulates target binding [1].

Structural analog mismatch Non-chlorinated or non-fluorinated analogs may not replicate reported TAAR1 engagement.
Regioisomeric variation Alternative substitution patterns can alter target binding and SAR predictability.
Species-response context Human TAAR1 profile may not transfer directly to rodent models; requires species-specific validation.

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine: Potency & Selectivity Evidence


Human TAAR1 Agonist Potency vs Non-Chlorinated Analog

In a direct head-to-head comparison of agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) using the same functional assay, 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine demonstrated a 14-fold higher potency compared to a structurally similar non-chlorinated comparator [1][2].

TAAR1 Agonist EC50
Head-to-head
23 nM (Target) vs 320 nM (Non-chlorinated analog) 14-fold higher agonist response
Supports SAR interpretation; reported higher agonist response.
cAMP assay in HEK293 cells; 30 min incubation
GPCR Agonism Neuroscience Trace Amine-Associated Receptor 1

TAAR1 Agonist Species Selectivity

Cross-study data reveal a distinct species selectivity profile for 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine at TAAR1, which differs from its human receptor potency and may influence the selection of an appropriate in vivo model [1].

Species Selectivity
Cross-study
3.8-fold Human: 23 nM; Rat: 87 nM
Species-selectivity context for model interpretation.
Recombinant HEK293 cells expressing respective TAAR1
Species Selectivity GPCR Pharmacology Preclinical Development

Potential CCR5 Antagonist Activity

Preliminary pharmacological screening has identified 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine as a potential antagonist of the C-C chemokine receptor type 5 (CCR5), a finding that is not uniformly observed across all pyrazole analogs and suggests a specific application in CCR5-mediated pathologies [1].

CCR5 Antagonist Screen
Class-level inference
Reported as potential CCR5 antagonist
Supports CCR5 antagonist screening context; requires validation.
Preliminary pharmacological screening data
CCR5 Antagonist HIV Infection Immunology

4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine: Application Scenarios


GPCR Drug Discovery for Neurological Disorders

Given its potent agonist activity at human TAAR1 (EC50 = 23 nM), this compound is ideally suited as a starting point or reference molecule in drug discovery programs aimed at modulating TAAR1 for the treatment of neurological and psychiatric conditions, such as schizophrenia or substance abuse disorders [1]. The 14-fold selectivity over a non-chlorinated analog provides a clear SAR handle for further medicinal chemistry optimization [2].

In Vivo Preclinical Rodent Studies

The characterized species selectivity profile (human EC50 = 23 nM; rat EC50 = 87 nM) makes this compound a valuable tool for designing and interpreting in vivo studies [1]. Procurement of this compound enables researchers to accurately model the expected human exposure and efficacy when transitioning from in vitro to in vivo rodent models, accounting for the 3.8-fold difference in potency [1].

HIV and Autoimmune Disease Research

The preliminary identification of this compound as a potential CCR5 antagonist provides a direct rationale for its use in research focused on HIV infection, asthma, rheumatoid arthritis, and other autoimmune diseases [1]. This specific activity profile distinguishes it from other pyrazole building blocks and supports its procurement for targeted screening libraries and mechanism-of-action studies in immunology and virology [1].

Application
Selection Property
Validation Focus
TAAR1 pathway modulation studies
Reported human TAAR1 agonist engagement
cAMP accumulation endpoint review
Rodent model interpretation context
Species-selectivity profile
Rat TAAR1 potency endpoint comparison
CCR5 antagonist screening studies
Reported CCR5 antagonist screening context
Preliminary pharmacological screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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